1-(2-Oxazolinylamino)piperidine
Description
1-(2-Oxazolinylamino)piperidine is a piperidine derivative characterized by a six-membered piperidine ring substituted with an oxazolinylamino group. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and ion channels . These derivatives often exhibit modulatory effects on the central nervous system (CNS), DNA repair enzymes, and metabolic pathways, depending on their substituents .
Properties
CAS No. |
102071-43-2 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-piperidin-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-5-11(6-3-1)10-8-9-4-7-12-8/h1-7H2,(H,9,10) |
InChI Key |
ZJFGPATYHVYXMQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC2=NCCO2 |
Canonical SMILES |
C1CCN(CC1)NC2=NCCO2 |
Synonyms |
1-(4,5-Dihydrooxazol-2-ylamino)piperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Sigma-1 Receptor (S1R) Ligands
Compounds like 1-(3-phenylbutyl)piperidine exhibit S1R affinity through salt bridge interactions with Glu172 and hydrophobic cavity fitting. Larger substituents (e.g., 4-substituted cyclohexane) optimize binding, with RMSD values >4 Å indicating conformational adaptability .
PARP Inhibitors
1-(2-Chloroethyl)piperidine derivatives (e.g., compounds 15c, 15d) demonstrate superior PARP inhibition compared to secondary amines. Tertiary amines enhance activity due to improved steric and electronic interactions with the enzyme’s catalytic domain .
NMDA Receptor Antagonists
Diarylethylamines like diphenidine lack the cyclohexane ring of arylcyclohexylamines but retain NMDA antagonism. Their flexible diarylethyl group allows non-competitive binding, producing dissociative effects similar to ketamine .
Acetylcholinesterase (AChE) Inhibitors
1-Benzyl-4-[2-phthalimidoethyl]piperidine derivatives show nanomolar potency (e.g., compound 19: IC₅₀ = 1.2 nM) and >34,700-fold selectivity for AChE over butyrylcholinesterase (BuChE). The phthalimide group enhances π-π stacking with the enzyme’s aromatic gorge .
α-Glucosidase Inhibitors
Hydrophilic substituents (e.g., hydroxy-methoxybenzyl in compound 6) improve α-glucosidase inhibition (IC₅₀ = 0.207 mM) by forming hydrogen bonds with the enzyme’s active site, outperforming acarbose (IC₅₀ = 0.353 mM) .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Substituents : Enhance receptor binding (e.g., S1R, NMDA) by filling hydrophobic pockets .
- Electron-Withdrawing Groups : Chloroethyl substituents increase electrophilicity, improving enzyme inhibition (e.g., PARP) .
- Aromatic Moieties : Benzyl or diarylethyl groups enable π-π interactions critical for AChE and NMDA activity .
- Polar Groups : Hydroxy and methoxy substituents boost solubility and target engagement in metabolic enzymes (e.g., α-glucosidase) .
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